N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

Catalog No.
S6830683
CAS No.
1060226-27-8
M.F
C19H21FN2O4S
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfon...

CAS Number

1060226-27-8

Product Name

N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

IUPAC Name

N-cyclopropyl-2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide

Molecular Formula

C19H21FN2O4S

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H21FN2O4S/c1-2-26-18-10-9-16(12-17(18)20)27(24,25)22-15-5-3-13(4-6-15)11-19(23)21-14-7-8-14/h3-6,9-10,12,14,22H,2,7-8,11H2,1H3,(H,21,23)

InChI Key

ROJCDURZEXMWES-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)F

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)F

N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is a synthetic organic compound characterized by its complex molecular structure. Its chemical formula is C17H20FNO4SC_{17}H_{20}F_{N}O_{4}S, with a molecular weight of approximately 392.4 g/mol. The compound features a cyclopropyl group, an acetamide moiety, and a sulfonamide functional group attached to a phenyl ring that contains an ethoxy and fluorine substituent. This unique arrangement contributes to its potential biological activity and applications in medicinal chemistry.

Typical of amides and sulfonamides, including:

  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that could enhance biological activity or alter pharmacokinetic properties.
  • Reduction: The compound may also be susceptible to reduction reactions, particularly involving the sulfonamide or the carbonyl groups, which could lead to different derivatives.

N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has been studied for its potential biological activities, particularly in the context of:

  • Antimicrobial Properties: Compounds with sulfonamide groups are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The synthesis of N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide typically involves several key steps:

  • Formation of the Sulfonamide: The starting material, 4-ethoxy-3-fluorobenzenesulfonamide, is synthesized via reaction between 4-ethoxy-3-fluoroaniline and a sulfonating agent.
  • Cyclopropyl Group Introduction: A cyclopropyl moiety is introduced through a cyclopropanation reaction using suitable reagents such as diazomethane or other cyclopropanating agents.
  • Acetylation: The final acetamide structure is achieved by acetylating the amine using acetic anhydride or acetyl chloride.

These methods can be optimized for yield and purity using techniques such as solvent optimization and temperature control.

N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has multiple applications in:

  • Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, this compound is being explored as a candidate for new therapeutic agents.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of novel compounds with desired biological activities.
  • Agricultural Chemistry: There may be potential applications in crop protection, given the structural similarities with known agrochemicals.

Interaction studies involving N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate the biological activity against specific cell lines or microbial strains.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural features with N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-(2-cyclopropyl)-2-hydroxyethyl)-4-(ethoxy)-3-fluorobenzenesulfonamideSimilar sulfonamide and cyclopropyl structureContains a hydroxyethyl group instead of an acetamide
2-[4-(4-methylbenzenesulfonamido)phenyl]acetamideLacks fluorine substitutionPotentially different biological activity due to methyl group
N-cyclopropyl-N'-(4-methylbenzenesulfonyl)ureaUrea instead of acetamideMay exhibit different pharmacological properties

These comparisons highlight the unique aspects of N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide while illustrating how slight modifications can lead to significant changes in activity and application.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

392.12060649 g/mol

Monoisotopic Mass

392.12060649 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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